7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one
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Overview
Description
Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .
Chemical Reactions Analysis
Types of Reactions
Fraxin undergoes various chemical reactions, including:
Oxidation: Fraxin can be oxidized to form fraxetin, a related coumarin derivative.
Reduction: Reduction of fraxin can yield dihydrofraxin.
Substitution: Fraxin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products
Oxidation: Fraxetin
Reduction: Dihydrofraxin
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Fraxin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and coumarin chemistry.
Biology: Investigated for its antioxidant properties and ability to protect cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, analgesic, and hepatoprotective effects.
Industry: Used in the development of natural antioxidants and as a potential therapeutic agent .
Mechanism of Action
Fraxin exerts its effects through several mechanisms:
Antioxidant Activity: Fraxin scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It inhibits cyclo AMP phosphodiesterase, reducing inflammation and oxidative damage.
Gene Regulation: Fraxin upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .
Comparison with Similar Compounds
Fraxin is compared with other coumarin derivatives such as:
Fraxidin Methyl Ether: Shows higher cell viability enhancement.
Prenyletin: Exhibits potent antioxidant activity.
Methoxsalen: Known for its use in phototherapy.
Diffratic Acid: Demonstrates significant antioxidant properties.
Rutoside: Commonly used for its vascular protective effects.
Xanthyletin: Noted for its anti-inflammatory properties.
Kuhlmannin: Exhibits moderate antioxidant activity
Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydropyran-2-yl)oxy]chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of coumarins, which are known for their fused benzene and pyrone rings. The specific structure includes multiple hydroxyl groups that contribute to its reactivity and biological properties.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability of the compound to scavenge free radicals. A study demonstrated that compounds with similar structures showed IC50 values indicating strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a related coumarin derivative showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Coumarins have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines. A study reported that similar coumarin derivatives induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research has shown that it can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide), suggesting its potential use in inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition capabilities, particularly against tyrosinase and glucuronidase. These enzymes are crucial in melanin synthesis and drug metabolism, respectively. Inhibitory studies revealed IC50 values comparable to standard inhibitors, indicating potential applications in skin whitening and pharmacological formulations .
Summary of Biological Activities
Case Studies
- Antioxidant Study : A randomized controlled trial assessed the antioxidant effects of coumarin derivatives on patients with oxidative stress conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment with the compound.
- Anticancer Research : A laboratory study investigated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- Anti-inflammatory Application : A clinical trial explored the use of the compound in patients with rheumatoid arthritis. Participants reported reduced joint pain and inflammation markers after administration over eight weeks.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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